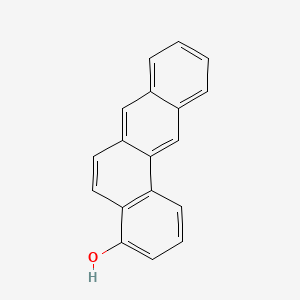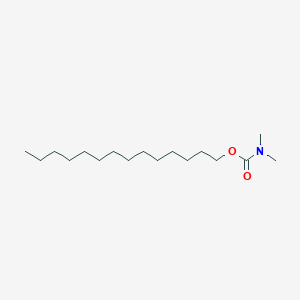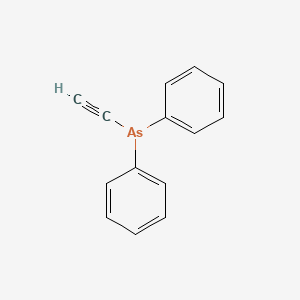
Benz(a)anthracen-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracen-4-ol is a polycyclic aromatic hydrocarbon (PAH) with a hydroxyl group attached to the fourth carbon of the benz(a)anthracene structure. This compound is known for its complex structure, consisting of four fused benzene rings, and is produced during the incomplete combustion of organic matter such as fossil fuels, wood, and tobacco. This compound is of significant interest due to its potential environmental and health impacts, including its carcinogenic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benz(a)anthracen-4-ol typically involves the hydroxylation of benz(a)anthracene. One common method is the catalytic hydroxylation using transition metal catalysts such as palladium or platinum in the presence of oxidizing agents like hydrogen peroxide or molecular oxygen. The reaction conditions often include moderate temperatures (50-100°C) and pressures to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes where benz(a)anthracene is exposed to hydroxylating agents under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the hydroxylation process, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Benz(a)anthracen-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted this compound derivatives .
Applications De Recherche Scientifique
Benz(a)anthracen-4-ol has diverse applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Research focuses on its interactions with biological macromolecules, including DNA and proteins, to understand its genotoxic and carcinogenic effects.
Medicine: Studies investigate its potential role in cancer development and its use as a biomarker for exposure to PAHs.
Industry: It is used in the development of materials with specific photophysical properties, such as organic semiconductors and fluorescent dyes
Mécanisme D'action
The mechanism of action of benz(a)anthracen-4-ol involves its metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates such as epoxides and dihydrodiols. These intermediates can form DNA adducts, causing mutations and potentially leading to carcinogenesis. The compound also induces oxidative stress, contributing to its toxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benz(a)anthracene
- Benzo(a)pyrene
- Chrysene
- Anthracene
Uniqueness
Benz(a)anthracen-4-ol is unique due to the presence of the hydroxyl group, which significantly influences its chemical reactivity and biological interactions. This functional group makes it more reactive in oxidation and substitution reactions compared to its parent compound, benz(a)anthracene .
Propriétés
Numéro CAS |
5133-12-0 |
|---|---|
Formule moléculaire |
C18H12O |
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
benzo[a]anthracen-4-ol |
InChI |
InChI=1S/C18H12O/c19-18-7-3-6-15-16(18)9-8-14-10-12-4-1-2-5-13(12)11-17(14)15/h1-11,19H |
Clé InChI |
SHALOZQVRPXYMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[Dimethyl(propyl)silyl]methyl acetate](/img/structure/B14733883.png)



![2-[(2-Chloroethoxy)methoxy]naphthalene](/img/structure/B14733909.png)





![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B14733961.png)
